molecular formula C22H20N4O2S B2838513 1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide CAS No. 1704497-27-7

1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide

Cat. No. B2838513
CAS RN: 1704497-27-7
M. Wt: 404.49
InChI Key: PHSDJHZTURBFET-UHFFFAOYSA-N
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Description

1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide”:

Antimicrobial Agents

1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide: has shown potential as an antimicrobial agent. Compounds containing benzoxazole moieties have been studied for their ability to inhibit the growth of various bacteria and fungi. These compounds can be particularly effective against Gram-positive bacteria and certain fungal pathogens .

Anticancer Agents

The compound’s structure suggests it could be used in the development of anticancer agents. Benzoxazole derivatives have been found to exhibit cytotoxicity against cancer cells while sparing normal cells. This selective toxicity makes them promising candidates for cancer therapy .

Fluorescent Probes

Benzoxazole derivatives are known for their fluorescent properties, making them useful as fluorescent probes in biological imaging. These compounds can be used to label and visualize cellular components, aiding in the study of cellular processes and disease mechanisms .

Neuroprotective Agents

Research has indicated that benzoxazole derivatives may have neuroprotective effects. These compounds can potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors, making them candidates for the treatment of neurodegenerative diseases .

Anti-inflammatory Agents

The anti-inflammatory properties of benzoxazole derivatives have been explored in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, suggesting their potential use in treating inflammatory diseases .

Antioxidant Agents

Benzoxazole derivatives have been evaluated for their antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cardiovascular diseases and cancer .

Orexin Receptor Antagonists

The compound may also be explored as an orexin receptor antagonist. Orexin receptors are involved in regulating sleep and wakefulness, and antagonists targeting these receptors are being developed for the treatment of sleep disorders such as insomnia .

Enzyme Inhibitors

Benzoxazole derivatives have been studied as enzyme inhibitors. These compounds can inhibit specific enzymes involved in disease pathways, making them potential therapeutic agents for conditions such as cancer, diabetes, and infectious diseases .

These applications highlight the versatility and potential of 1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide in various fields of scientific research.

Springer Hindawi Europe PMC

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-21(24-12-15-10-17(13-23-11-15)16-7-9-29-14-16)19-5-3-8-26(19)22-25-18-4-1-2-6-20(18)28-22/h1-2,4,6-7,9-11,13-14,19H,3,5,8,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSDJHZTURBFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC(=CN=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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